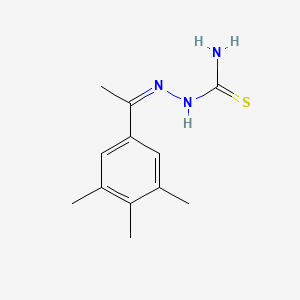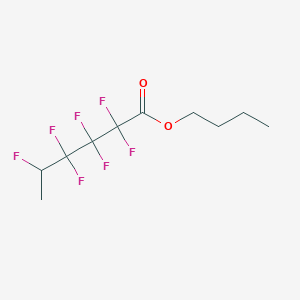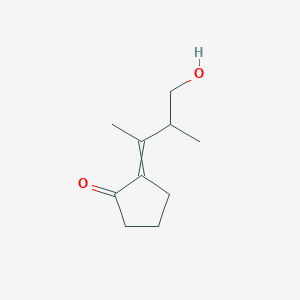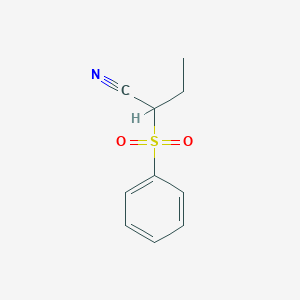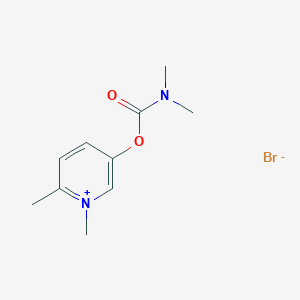
1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) is a chemical compound with the molecular formula C10H15BrN2O2 and a molecular weight of 275.1423 . This compound is known for its unique structure, which includes a pyridinium ring substituted with dimethyl and hydroxyl groups, and a dimethylcarbamate ester moiety. It has applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) can be synthesized through a series of chemical reactions involving the pyridinium ring. One common method involves the reaction of 1,2-dimethyl-5-hydroxypyridine with bromine to form the bromide salt. This is followed by the esterification of the hydroxyl group with dimethylcarbamate under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester moiety can be reduced to form alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium chloride (NaCl) or sodium iodide (NaI) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a cholinesterase inhibitor.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) involves its interaction with molecular targets such as cholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission . This mechanism is similar to that of other cholinesterase inhibitors like pyridostigmine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridostigmine: A cholinesterase inhibitor with a similar structure and mechanism of action.
Neostigmine: Another cholinesterase inhibitor with comparable pharmacological properties.
Uniqueness
1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) is unique due to its specific substitution pattern on the pyridinium ring and the presence of the dimethylcarbamate ester moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
67479-02-1 |
|---|---|
Molekularformel |
C10H15BrN2O2 |
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
(1,6-dimethylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C10H15N2O2.BrH/c1-8-5-6-9(7-12(8)4)14-10(13)11(2)3;/h5-7H,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SIKCQDLRACDUGT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C=C(C=C1)OC(=O)N(C)C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)
![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)

phosphanium chloride](/img/structure/B14461970.png)
